molecular formula C20H23N5O2S B12135265 N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B12135265
M. Wt: 397.5 g/mol
InChI Key: JJAFPWCQVSBYOA-UHFFFAOYSA-N
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Description

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications . This particular compound is characterized by the presence of a quinoxaline ring fused with a piperazine ring and a benzenesulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Finally, the benzenesulfonamide group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H23N5O2S/c1-2-24-12-14-25(15-13-24)20-19(21-17-10-6-7-11-18(17)22-20)23-28(26,27)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,21,23)

InChI Key

JJAFPWCQVSBYOA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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